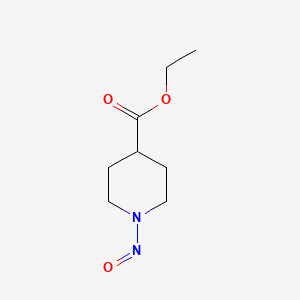

ethyl 1-nitrosopiperidine-4-carboxylate

CAS No.: 160114-74-9

Cat. No.: VC11993811

Molecular Formula: C8H14N2O3

Molecular Weight: 186.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 160114-74-9 |

|---|---|

| Molecular Formula | C8H14N2O3 |

| Molecular Weight | 186.21 g/mol |

| IUPAC Name | ethyl 1-nitrosopiperidine-4-carboxylate |

| Standard InChI | InChI=1S/C8H14N2O3/c1-2-13-8(11)7-3-5-10(9-12)6-4-7/h7H,2-6H2,1H3 |

| Standard InChI Key | AOQMXLKHSHYICM-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1CCN(CC1)N=O |

| Canonical SMILES | CCOC(=O)C1CCN(CC1)N=O |

Introduction

Structural Elucidation and Molecular Characteristics

The core structure of ethyl 1-nitrosopiperidine-4-carboxylate comprises a six-membered piperidine ring with two distinct functional groups: a nitroso (-N=O) group at position 1 and an ethyl ester (-COOEt) at position 4. This configuration imposes significant stereoelectronic effects, influencing both reactivity and intermolecular interactions.

Molecular Descriptors

Key molecular identifiers include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄N₂O₃ | |

| Molecular Weight | 186.21 g/mol | |

| SMILES | CCOC(=O)C1CCN(CC1)N=O | |

| InChIKey | AOQMXLKHSHYICM-UHFFFAOYSA-N |

The SMILES string confirms the ester linkage (CCOC(=O)) and nitroso group (N=O) on the piperidine backbone. The InChIKey provides a unique identifier for database searches and computational modeling .

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry predictions for various adducts reveal the compound's gas-phase behavior:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 187.10773 | 140.3 |

| [M+Na]⁺ | 209.08967 | 149.5 |

| [M+NH₄]⁺ | 204.13427 | 147.1 |

| [M-H]⁻ | 185.09317 | 140.9 |

These values, derived from computational models, aid in mass spectrometry-based identification workflows .

Physicochemical Properties and Stability

Solubility and Reactivity

While experimental solubility data are unavailable, the presence of polar functional groups (ester and nitroso) suggests moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile). The nitroso group confers potential sensitivity to light and heat, necessitating storage under inert conditions .

Analytical Characterization Strategies

Spectroscopic Techniques

-

FT-IR: Expected carbonyl (C=O) stretch at ~1,720 cm⁻¹ and nitroso (N=O) absorption near 1,500 cm⁻¹.

-

NMR: ¹H NMR would resolve ethyl ester protons (δ ~1.3–4.3 ppm) and piperidine ring protons (δ ~2.5–3.5 ppm) .

Mass Spectrometry

Fragmentation patterns of [M+H]⁺ (m/z 187.1) would elucidate the ester and nitroso group stability under ionization .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume